Lipophilicity (LogP) Comparison: Ortho vs. Para Isomer
The ortho-methoxy substitution in Ethyl 3-(2-methoxyphenyl)propanoate results in a higher predicted ACD/LogP value compared to its para-substituted counterpart, indicating increased lipophilicity. This difference can influence membrane permeability and formulation strategies. [1]
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.70 |
| Comparator Or Baseline | Ethyl 3-(4-methoxyphenyl)propanoate (CAS 22767-72-2): ACD/LogP: 2.19 (calculated by Molbase) |
| Quantified Difference | Target compound LogP is approximately 0.51 units higher. |
| Conditions | Computed values using ACD/Labs Percepta Platform (target) and Molbase calculation (comparator). |
Why This Matters
A higher LogP value directly impacts a compound's ability to cross biological membranes and its solubility profile, making the ortho isomer potentially more suitable for applications requiring higher lipophilicity, such as certain cell-based assays or lipid-based formulations.
- [1] Molbase. Ethyl 3-(4-methoxyphenyl)propanoate. https://qiye.molbase.cn/22767-72-2-molbase-57459.html (accessed 2026-04-22). View Source
